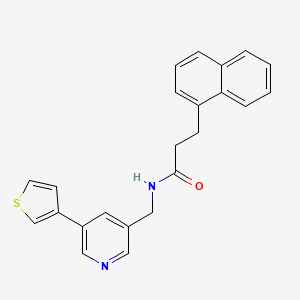

3-(naphthalen-1-yl)-N-((5-(thiophen-3-yl)pyridin-3-yl)methyl)propanamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

3-(naphthalen-1-yl)-N-((5-(thiophen-3-yl)pyridin-3-yl)methyl)propanamide is a novel compound that has gained significant attention in the scientific community due to its potential applications in various fields of research. This compound is commonly referred to as NTMP and has been synthesized using a unique method that involves the use of specific reagents and conditions.

Aplicaciones Científicas De Investigación

Antimicrobial Activity

A derivative of N-(naphthalen-1-yl)propanamide was synthesized and studied for its antimicrobial activity. The compounds were reacted with various derivatives and tested against bacteria and fungi. Several compounds exhibited notable antifungal activity and anti-gram-positive bacterial activity, with one showing anti-gram-negative bacterial activity against Yersinia enterocolitica (Y53) (Evren, Yurttaş, & Yılmaz-Cankilic, 2020).

Chemosensors for Transition Metal Ions

Naphthoquinone-based chemosensors, including a derivative similar to the mentioned compound, were synthesized and characterized. They exhibited remarkable selectivity towards Cu2+ ions in specific mixtures, with the complexation causing a color change from orange to intense blue. The Limit of Detection (LOD) for Cu2+ was found to be very low, indicating high sensitivity (Gosavi-Mirkute et al., 2017).

Anticancer Activity

New derivatives of pyridine, pyrazoloyridine, and furopyridine with naphthyl and thienyl moieties were designed and synthesized. They were evaluated for their ability to inhibit the CDK2 enzyme and tested for cytotoxicity against various human cancer cell lines. Molecular docking studies suggest that these compounds have a similar binding mode as the reference compound in the active site of the CDK2 enzyme (Abdel-Rahman et al., 2021).

Luminescent Coordination Polymers

A naphthalene-based diamide, similar to the mentioned compound, was used to form coordination polymers with Cd/Zn(II) under solvothermal conditions. These polymers displayed high luminescence and were utilized for the detection of nitro aromatics and Fe(III) ions from aqueous solutions. They also showed the ability to adsorb dyes, influencing the emission profiles in terms of absorption maxima (Das & Biradha, 2018).

Propiedades

IUPAC Name |

3-naphthalen-1-yl-N-[(5-thiophen-3-ylpyridin-3-yl)methyl]propanamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H20N2OS/c26-23(9-8-19-6-3-5-18-4-1-2-7-22(18)19)25-14-17-12-21(15-24-13-17)20-10-11-27-16-20/h1-7,10-13,15-16H,8-9,14H2,(H,25,26) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BWARLCYJAAWIQJ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC=C2CCC(=O)NCC3=CC(=CN=C3)C4=CSC=C4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H20N2OS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

372.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(naphthalen-1-yl)-N-((5-(thiophen-3-yl)pyridin-3-yl)methyl)propanamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(Benzo[d][1,3]dioxol-5-ylamino)-2-oxoethyl 2,2-diphenylacetate](/img/structure/B2405508.png)

![3-((6-Ethyl-2-methylthieno[2,3-d]pyrimidin-4-yl)amino)phenol hydrochloride](/img/structure/B2405511.png)

![8-ethoxy-3-(4-methylphenyl)-1-(3-nitrophenyl)-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2405516.png)

![1-methyl-3-(pyrrolidin-1-ylcarbonyl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine hydrochloride](/img/no-structure.png)

![N-(benzo[d]thiazol-2-yl)-3-(benzyloxy)isoxazole-5-carboxamide](/img/structure/B2405520.png)

![[3-(2-Methoxyethoxy)phenyl]methanol](/img/structure/B2405525.png)

![(5-chloro-2-methylsulfanylpyrimidin-4-yl)-[3-(6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazol-3-yl)piperidin-1-yl]methanone](/img/structure/B2405529.png)

![N-{[1-methyl-5-phenoxy-3-(trifluoromethyl)-1H-pyrazol-4-yl]methyl}-2-thiophenecarboxamide](/img/structure/B2405530.png)